molecular formula C6H8ClNO2 B13960969 4-Chloro-5-propyl-1,2-oxazol-3-one CAS No. 31561-96-3

4-Chloro-5-propyl-1,2-oxazol-3-one

Cat. No.: B13960969
CAS No.: 31561-96-3
M. Wt: 161.58 g/mol
InChI Key: KKHYIIMLOAUNIB-UHFFFAOYSA-N
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Description

4-Chloro-5-propyl-1,2-oxazol-3-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-propyl-1,2-oxazol-3-one can be achieved through several methods. One common approach involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs₂CO₃). This reaction allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step with good yields .

Industrial Production Methods

Industrial production of oxazoles, including this compound, often involves the use of high-throughput synthesis techniques and optimized reaction conditions to ensure scalability and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to achieve consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-propyl-1,2-oxazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may produce various halogenated or alkylated derivatives.

Scientific Research Applications

4-Chloro-5-propyl-1,2-oxazol-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-propyl-1,2-oxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-5-propyl-1,2-oxazol-3-one can be compared with other similar compounds, such as:

    Oxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: A similar compound with the oxygen and nitrogen atoms in different positions within the ring.

    Thiazole: A related compound with a sulfur atom replacing the oxygen atom in the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives .

Properties

CAS No.

31561-96-3

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

4-chloro-5-propyl-1,2-oxazol-3-one

InChI

InChI=1S/C6H8ClNO2/c1-2-3-4-5(7)6(9)8-10-4/h2-3H2,1H3,(H,8,9)

InChI Key

KKHYIIMLOAUNIB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)NO1)Cl

Origin of Product

United States

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